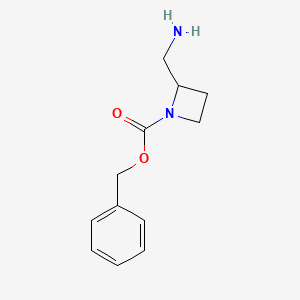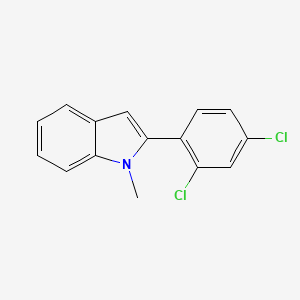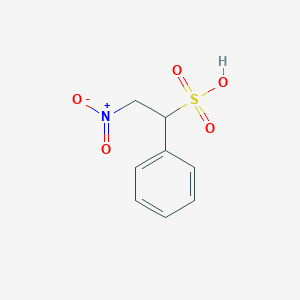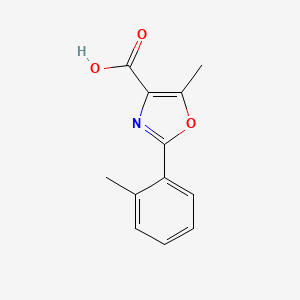
(R)-1-Cbz-2-(aminomethyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “MFCD22397978” is known as ®-benzyl 2-(aminomethyl)azetidine-1-carboxylate. This compound is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. Azetidine derivatives are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-benzyl 2-(aminomethyl)azetidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of azetidine-1-carboxylate.
Benzylation: The azetidine-1-carboxylate is then benzylated using benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
Aminomethylation: The benzylated product undergoes aminomethylation using formaldehyde and a suitable amine source, such as ammonium chloride, under reductive amination conditions.
Industrial Production Methods
Industrial production of ®-benzyl 2-(aminomethyl)azetidine-1-carboxylate may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Procurement: Sourcing high-purity starting materials.
Reaction Optimization: Optimizing reaction conditions to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-benzyl 2-(aminomethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or aminomethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the azetidine ring.
Reduction: Reduced forms of the benzyl or aminomethyl groups.
Substitution: Substituted azetidine derivatives with various functional groups.
Scientific Research Applications
®-benzyl 2-(aminomethyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-benzyl 2-(aminomethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Affecting receptor-mediated signaling pathways.
Modulating Cellular Processes: Influencing cellular processes such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(S)-benzyl 2-(aminomethyl)azetidine-1-carboxylate: The enantiomer of the compound with similar structural properties but different biological activities.
Azetidine-1-carboxylate derivatives: Compounds with variations in the substituents on the azetidine ring.
Uniqueness
®-benzyl 2-(aminomethyl)azetidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both benzyl and aminomethyl groups. These features contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
benzyl 2-(aminomethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c13-8-11-6-7-14(11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2 |
InChI Key |
PPUBHDIIKVQLMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1CN)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2H-Benzo[d][1,2,3]triazol-2-yl)benzo[d][1,3]dioxol-5-ol](/img/structure/B13686748.png)
![Ethyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13686749.png)
![4-Methyl-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13686755.png)


![Bicyclo[2.2.2]octa-2,5-diene-2,3-dicarboxylic acid](/img/structure/B13686783.png)


![6,8-Dichloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13686814.png)
![1-[3-Bromo-4-(trifluoromethoxy)phenyl]guanidine](/img/structure/B13686815.png)
![2-[4-(tert-Butyl)phenyl]-2-methylpropylboronic Acid Pinacol Ester](/img/structure/B13686816.png)



